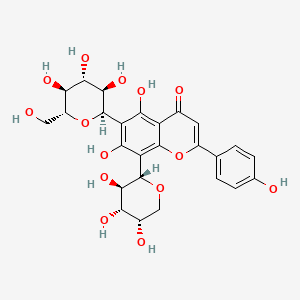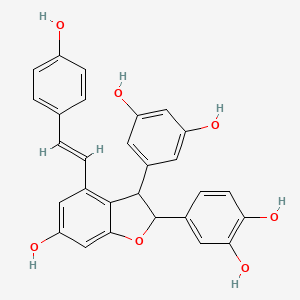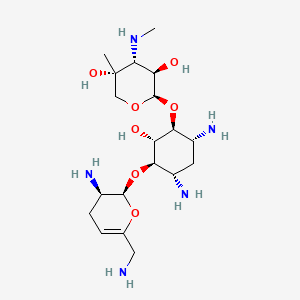
Sisomicin
Overview
Description
Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is structurally related to gentamicin and is known for its potent antibacterial activity against Gram-positive bacteria . This compound is bactericidal for sensitive clinical isolates, with minimum bactericidal concentrations equivalent or very close to the minimum inhibitory concentrations .
Mechanism of Action
Target of Action
Sisomicin, an aminoglycoside antibiotic, primarily targets the 30s and 50s ribosomal subunits of susceptible bacteria . These subunits play a crucial role in protein synthesis within the bacterial cell.
Mode of Action
This compound binds to the 30s and 50s ribosomal subunits, disrupting protein synthesis . This disruption renders the bacterial cell membrane defective . It is also known to cause misreading of the mRNA sequence and inhibit translocation .
Biochemical Pathways
The biosynthetic pathway of this compound has been reported, and comparative genetic studies on the biosynthetic genes of this compound and gentamicin revealed a similar biosynthetic route . This provides a framework for future biosynthetic studies.
Pharmacokinetics
Detailed analyses of the pharmacokinetics of this compound administered at doses of 25, 50, and 100 mg intravenously and intramuscularly to healthy volunteers established that the drug is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hr . This compound was rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment was established by 30 min after dosing . Renal clearance (55 ml/min) of this compound was about 30% less than total body clearance (78 ml/min) . Total urinary excretion of this compound during a 24-hr period following drug administration was about 70% of the dose .
Result of Action
This compound is bactericidal for sensitive clinical isolates . The minimum bactericidal concentrations (MBC) have been found to be equivalent or very close to the minimum inhibitory concentrations (MIC) . Some studies show that this compound has been effective in the treatment of infections that either had failed to respond to other drugs or were due to microorganisms resistant in vitro to other aminoglycosides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is inactivated by the same enzymes as gentamicin, but it is active against many organisms that resist gentamicin by non-enzymatic mechanisms The environment within the bacterial cell, including the presence of these enzymes, can therefore influence the efficacy of this compound
Biochemical Analysis
Biochemical Properties
Sisomicin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to bacterial cell death . This compound interacts with enzymes such as aminoglycoside-modifying enzymes, which can inactivate the antibiotic through acetylation, phosphorylation, or adenylation . Additionally, it has been shown to interact synergistically with β-lactam antibiotics, enhancing its antibacterial efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death . In mammalian cells, this compound can cause ototoxicity and nephrotoxicity, affecting the function of cochlear hair cells and renal tubular cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it interferes with the initiation complex formation, codon recognition, and translocation during protein synthesis . This binding disrupts the accuracy of mRNA translation, leading to the production of faulty proteins and eventual bacterial cell death . This compound is also known to be inactivated by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, rendering it ineffective .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has shown that bacterial resistance can develop through the acquisition of resistance genes or mutations . In in vivo studies, prolonged use of this compound can lead to cumulative toxicity, particularly in the kidneys and ears .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . Studies have shown that doses above 8 mg/kg can lead to severe toxicity in animal models, highlighting the importance of careful dosage management .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthetic pathway of this compound in Micromonospora inositola involves several enzymes that catalyze the formation of the antibiotic from precursor molecules . In bacterial cells, this compound can be metabolized by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, leading to its inactivation . These metabolic pathways are crucial for understanding the production and resistance mechanisms of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by bacterial cells via active transport systems that recognize and import aminoglycosides . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antibacterial effects . In mammalian cells, this compound is distributed to tissues such as the kidneys and inner ear, where it can cause toxicity . The distribution of this compound is influenced by factors such as tissue perfusion and binding to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . In mammalian cells, this compound can localize to the mitochondria and endoplasmic reticulum, where it can disrupt cellular functions and cause toxicity . The localization of this compound is influenced by its chemical properties and interactions with cellular transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sisomicin is primarily produced through microbial fermentation using Micromonospora inyoensis . The production process involves the following steps:
Protoplast Preparation: Protoplasts are prepared under optimal conditions.
Chemical Mutagenesis: Protoplast mutagenesis is performed using diethyl sulfate to induce mutations.
Screening: High-yielding and genetically stable strains are screened.
Fermentation Optimization: Carbon and nitrogen sources are optimized, and the dissolved oxygen level is controlled at 30% in a 5-L fermenter.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including resin column chromatography and dilute ammonia elution, to isolate and purify this compound .
Chemical Reactions Analysis
Sisomicin undergoes various chemical reactions, including:
Substitution: this compound can be modified through substitution reactions to produce derivatives with enhanced antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Used for selective oxidation of the side chain.
Substituting Agents: Used for introducing functional groups to modify the structure.
Major Products:
Gentamicin C1a and C2b: Produced through selective oxidation.
Netilmicin and Plazomicin: Second and third-generation aminoglycoside antibiotics derived from this compound.
Scientific Research Applications
Sisomicin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other aminoglycoside antibiotics such as netilmicin and plazomicin.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Effective in treating infections caused by gentamicin-resistant bacteria.
Industry: Employed in the production of high-yielding strains through fermentation optimization.
Comparison with Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
Sisomicin’s unique properties and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAJWIAIPFPJE-YFMIWBNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-09-2 (sulfate (2:5) (salt)) | |
| Record name | Sisomicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-11-8 | |
| Record name | Sisomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32385-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sisomicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12604 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sisomicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SISOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sisomicin exert its antibacterial effect?
A1: this compound, like other aminoglycosides, targets the bacterial ribosome, specifically the 30S ribosomal subunit. [] It binds to this subunit, interfering with protein synthesis in bacteria. [] This disruption ultimately leads to bacterial cell death. []
Q2: Which bacteria are particularly susceptible to this compound?
A2: this compound demonstrates strong activity against a wide range of Gram-negative bacteria. In vitro and in vivo studies have shown this compound to be highly effective against Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Citrobacter spp., and Serratia marcescens. [, , , , , ] Notably, it has shown superior activity compared to gentamicin against Pseudomonas aeruginosa. [, , , ] It also exhibits activity against Staphylococcus aureus, including penicillinase-positive strains. []
Q3: Are there advantages to using this compound in combination with other antibiotics?
A3: Yes, this compound demonstrates synergy with beta-lactam antibiotics. This synergistic interaction has been observed against various bacteria, including enterococci, staphylococci, Enterobacteriaceae, and nonfermentative Gram-negative bacilli. [, , ] For instance, the combination of this compound and carbenicillin was significantly more effective than either drug alone in treating experimental Pseudomonas aeruginosa osteomyelitis in rabbits. []
Q4: What clinical evidence supports the efficacy of this compound?
A4: While clinical data on this compound is relatively limited compared to some other aminoglycosides, several studies have demonstrated its effectiveness. For instance, this compound has shown good efficacy in treating severe infections in humans, including those caused by gentamicin-resistant bacteria. [] In a study of 290 patients with pyoderma, topical this compound cream effectively resolved infections. [] Another study indicated a high efficacy rate (91%) of intravenous this compound in preventing postoperative pneumonia in lung surgery patients. []
Q5: What is the molecular structure of this compound?
A5: this compound belongs to the aminoglycoside class of antibiotics. It is structurally similar to gentamicin C1a, with a key difference being a double bond between the 4'' and 5'' carbon atoms in this compound. [, ]
Q6: Can you provide the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H37N5O7. It has a molecular weight of 447.53 g/mol.
Q7: Is there information available regarding the spectroscopic data of this compound?
A7: While the provided research excerpts do not detail specific spectroscopic data (e.g., IR, NMR), these techniques are commonly employed for structural characterization of compounds like this compound.
Q8: How is this compound administered and eliminated from the body?
A8: this compound is typically administered intravenously or intramuscularly. [, ] Like other aminoglycosides, it is primarily eliminated unchanged by the kidneys. [, ] Dosage adjustments are necessary in patients with renal impairment. []
Q9: What are the primary mechanisms of resistance to this compound?
A9: The main mechanisms of resistance to this compound are similar to those observed with other aminoglycosides and involve bacterial enzymes that modify and inactivate the antibiotic. [] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases. [, ]
Q10: What are the potential toxicities associated with this compound?
A10: As an aminoglycoside, this compound carries a risk of nephrotoxicity (kidney toxicity) and ototoxicity (hearing loss). [, , , ] Monitoring for these potential side effects is crucial during therapy. []
Q11: What are the areas of ongoing research related to this compound?
A11: Ongoing research focuses on understanding and mitigating this compound resistance, improving its safety profile, and exploring its potential in combination therapies. Researchers are also investigating drug delivery strategies to enhance its efficacy and reduce toxicity. [, ]
Q12: What are the key considerations for the future development and use of this compound?
A12: Future research should focus on:
- Combatting Resistance: Developing strategies to overcome resistance mechanisms, potentially through novel drug modifications or combination therapies. []
- Enhancing Safety: Investigating ways to minimize nephrotoxicity and ototoxicity associated with this compound. [, , ]
- Optimizing Dosing: Refining dosage regimens, especially for patients with renal impairment, to maximize efficacy and minimize toxicity. []
- Exploring New Applications: Investigating the potential of this compound in treating infections caused by multidrug-resistant organisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
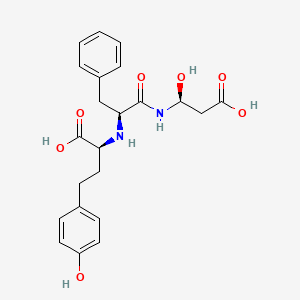
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

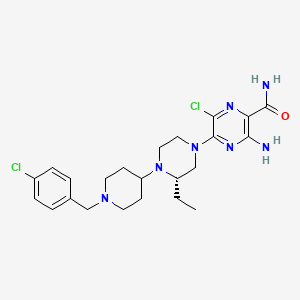
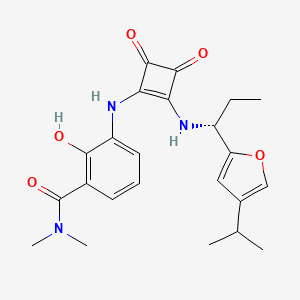
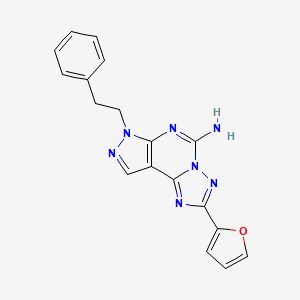
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
